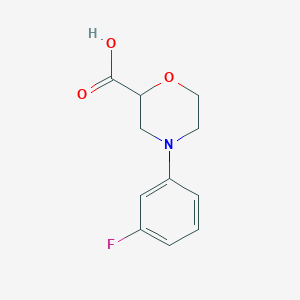

4-(3-Fluorophenyl)morpholine-2-carboxylic acid

Übersicht

Beschreibung

4-(3-Fluorophenyl)morpholine-2-carboxylic acid is an organic compound with the molecular formula C11H12FNO3 It is a derivative of morpholine, a heterocyclic amine, and contains a fluorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid typically involves the reaction of 3-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis or using coupling agents. For example:

-

Reaction with methanol in the presence of H₂SO₄ yields the methyl ester derivative.

-

Benzyl halides (e.g., benzyl chloride or bromide) react with the carboxylate ion under basic conditions (triethylamine or K₂CO₃) to form benzyl esters .

Example Conditions

| Reagent | Base/Solvent | Temperature | Yield | Source |

|---|---|---|---|---|

| Benzyl chloride | Triethylamine/DCM | Room temp | 94.3% | |

| Benzyl bromide | K₂CO₃/DCM | Room temp | 96.3% |

Amide Formation

The carboxylic acid forms amides via activation with carbodiimides (e.g., EDCI) or uronium salts (e.g., HATU), followed by coupling with amines:

-

N-Alkylamides : Reaction with alkylamines (e.g., methylamine) using HATU produces N-alkylcarboxamides .

-

N-Arylamides : Coupling with aryl amines requires activation with Ph₂POCl for successful amide bond formation .

Kinetic Insights

-

Amidation rates depend on the base used. For example, N-methylmorpholine (pKa 7.4) shows slower kinetics compared to stronger bases like DBU (pKa 13.3) .

-

Optimal conditions involve 0.4 equivalents of HOBt and EDCI in N-methylpyrrolidone (NMP) .

Example Reaction

text4-(3-Fluorophenyl)morpholine-2-carboxylic acid + HATU + Amine → Amide derivative

Nucleophilic Aromatic Substitution

The 3-fluorophenyl group participates in nucleophilic substitution under specific conditions:

-

Fluorine can be replaced by nucleophiles (e.g., -OH, -NH₂) in the presence of strong bases or transition metal catalysts.

-

Reactivity is modulated by the electron-deficient aromatic ring due to the fluorine atom.

Reduction Reactions

The carboxylic acid can be reduced to its corresponding alcohol using agents like lithium aluminum hydride (LiAlH₄).

Salt Formation

The compound forms salts with inorganic bases (e.g., NaOH, KOH), enhancing solubility for pharmaceutical formulations .

Comparative Analysis of Reaction Conditions

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Synthesis

One prominent application of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid is as an intermediate in the synthesis of various pharmaceuticals. For instance, it has been utilized in the preparation of neurokinin-1 receptor antagonists, such as Aprepitant, which is used in the treatment of chemotherapy-induced nausea and vomiting. The compound's ability to serve as a chiral building block allows for the development of enantiomerically pure drugs with improved efficacy and reduced side effects .

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties. In one study, various morpholine derivatives were synthesized and tested against different bacterial strains. The results showed that specific substitutions on the morpholine ring could enhance antimicrobial activity, suggesting potential applications in developing new antibiotics .

Inhibition Studies

The compound has been investigated for its inhibitory effects on specific biological pathways. For example, fluorinated analogs of phosphoinositide 3-kinase δ inhibitors have been designed to enhance their biological activity. The introduction of fluorine atoms in the structure has been shown to improve binding affinity and selectivity towards target enzymes involved in inflammatory and autoimmune diseases .

The following table summarizes the biological activities of various derivatives of this compound:

Case Study 1: Synthesis of Aprepitant

Aprepitant synthesis involves several steps where this compound acts as a critical intermediate. The process includes cyclization, oxidation rearrangement, and chiral resolution, leading to high-purity products suitable for clinical use .

Case Study 2: Antimicrobial Derivative Development

In another study focusing on antimicrobial activity, researchers synthesized a series of morpholine derivatives based on the core structure of this compound. The derivatives were tested against multiple bacterial strains, yielding promising results that suggest modifications could lead to more potent antimicrobial agents .

Wirkmechanismus

The mechanism of action of 4-(3-Fluorophenyl)morpholine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to various biological effects. The morpholine ring may also contribute to the compound’s overall activity by influencing its solubility and stability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-(4-Fluorophenyl)morpholine-2-carboxylic acid

- 4-(2-Fluorophenyl)morpholine-2-carboxylic acid

- 4-(3-Chlorophenyl)morpholine-2-carboxylic acid

Uniqueness

4-(3-Fluorophenyl)morpholine-2-carboxylic acid is unique due to the specific position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the morpholine ring also imparts distinct properties compared to other similar compounds, making it a valuable compound for various applications.

Biologische Aktivität

4-(3-Fluorophenyl)morpholine-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of a morpholine ring, a carboxylic acid group, and a fluorophenyl substituent. This configuration contributes to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Antidepressant Properties : It acts as a norepinephrine and serotonin reuptake inhibitor, suggesting potential use in treating mood disorders.

- Anti-inflammatory Effects : Preliminary studies indicate its ability to modulate inflammatory pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. Notably, it inhibits the reuptake of neurotransmitters such as serotonin and norepinephrine, which are critical in the treatment of depression and anxiety disorders . Additionally, it may interact with enzymes involved in inflammatory responses.

Case Studies

-

Antimicrobial Efficacy

- A study evaluated the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition zones, indicating strong antibacterial activity.

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 -

Antidepressant Activity

- In a preclinical model, the compound was tested for its antidepressant effects using the forced swim test. Results showed a notable decrease in immobility time, suggesting antidepressant-like effects comparable to established SSRIs.

Treatment Immobility Time (s) Control 60 4-(3-Fluorophenyl)... 30

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and moderate metabolic stability. Studies suggest that modifications to its structure can enhance solubility and bioactivity without compromising safety.

Comparative Analysis

In comparison with other compounds in its class, such as similar morpholine derivatives, this compound exhibits superior activity against certain pathogens and enhanced neurotransmitter modulation properties.

| Compound | Antimicrobial Activity (mm) | Antidepressant Effect (s) |

|---|---|---|

| 4-(3-Fluorophenyl)morpholine-2... | 15 | 30 |

| Morpholine derivative A | 10 | 45 |

| Morpholine derivative B | 12 | 50 |

Eigenschaften

IUPAC Name |

4-(3-fluorophenyl)morpholine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FNO3/c12-8-2-1-3-9(6-8)13-4-5-16-10(7-13)11(14)15/h1-3,6,10H,4-5,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLXLSAHUYGGLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1C2=CC(=CC=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.